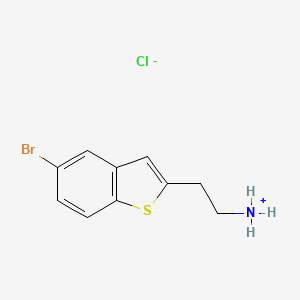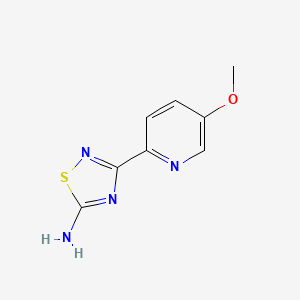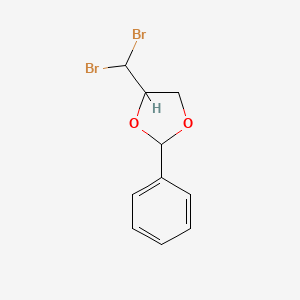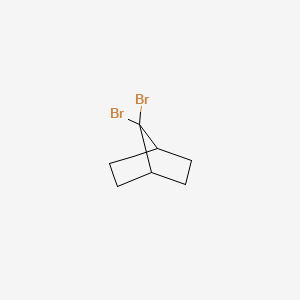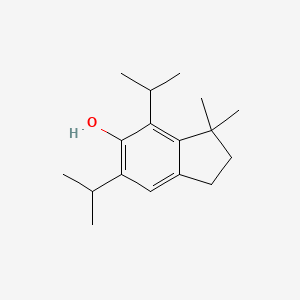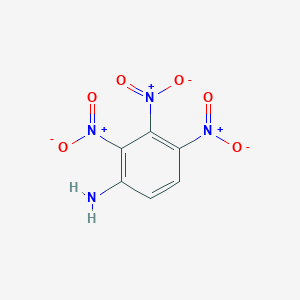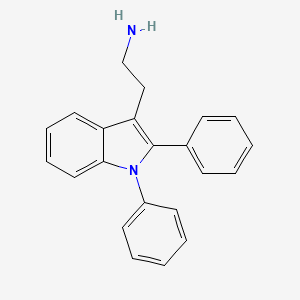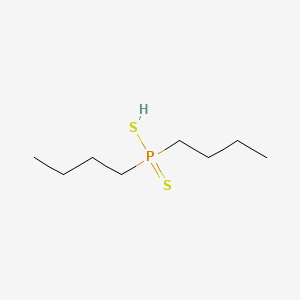
Dibutylphosphinodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylphosphinodithioic acid is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphinodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylphosphinodithioic acid can be synthesized through several methods. One common approach involves the reaction of dibutylphosphine with sulfur to form this compound. The reaction typically requires controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutylphosphinodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinodithioic acid moiety, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various phosphine derivatives.
Scientific Research Applications
Dibutylphosphinodithioic acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dibutylphosphinodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dibutylphosphinodithioic acid include other organophosphorus compounds, such as dibutylphosphinic acid and dibutylphosphine oxide. These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the phosphinodithioic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
32435-35-1 |
|---|---|
Molecular Formula |
C8H19PS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI Key |
MRODDAMGFAPKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(CCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


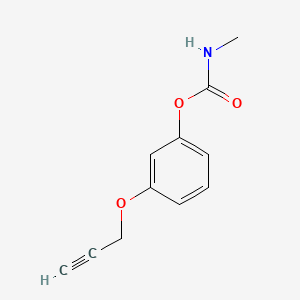
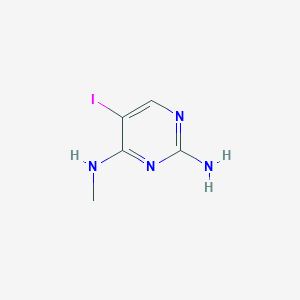
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
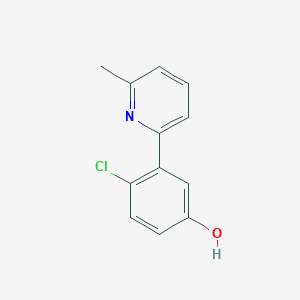
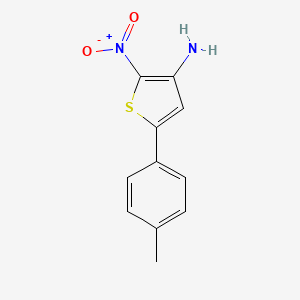
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
